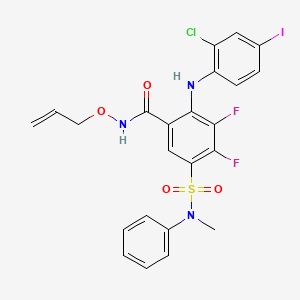
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
概要
説明
“2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its IUPAC name is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . It is also known as PEG3-Tos .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can participate in various chemical reactions.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .科学的研究の応用
PROTAC Linker
Tos-PEG3-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of Tos-PEG3-alcohol as a linker in PROTACs allows for the synthesis of a wide range of PROTACs .
Drug Delivery
The PEGylation property of Tos-PEG3-alcohol can be utilized in drug delivery. PEGylation is the process of attaching PEG chains to molecules, typically drugs or proteins, to improve their solubility, stability, and safety. This can enhance the effectiveness of drugs by increasing their circulation time in the body .
Bioconjugation
Tos-PEG3-alcohol can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. The PEG part of Tos-PEG3-alcohol can provide water solubility, biocompatibility, and flexibility, making it suitable for bioconjugation applications .
Protein Research
Tos-PEG3-alcohol can be used in protein research. The PEG part of Tos-PEG3-alcohol can be used to modify proteins, a process known as PEGylation. This can help to increase the stability and solubility of proteins, reduce their immunogenicity, and improve their pharmacokinetics .
Ligand Design
Tos-PEG3-alcohol can be used in the design of ligands for target proteins. The PEG part of Tos-PEG3-alcohol can provide flexibility, which can be beneficial in the design of ligands that can bind to target proteins .
Chemical Synthesis
Tos-PEG3-alcohol can be used in chemical synthesis as a reagent or building block. Its PEG part can provide water solubility and biocompatibility, while the tosyl (tosylate) group can act as a good leaving group in nucleophilic substitution reactions .
Safety and Hazards
作用機序
Target of Action
It is known that the compound is a peg linker containing a hydroxyl group and a tosyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
The mode of action of Tos-PEG3-alcohol is primarily through its role as a linker. The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Pharmacokinetics
The presence of the peg spacer is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution.
Action Environment
The hydrophilic nature of the peg spacer may suggest that it performs optimally in aqueous environments .
特性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCRUOTLCQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448199 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
77544-68-4 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)


![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)
